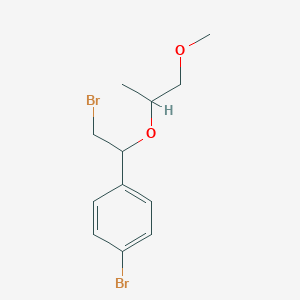
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is an organic compound with a complex structure that includes bromine atoms and a methoxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by the introduction of the methoxypropan-2-yl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound, while oxidation might produce a compound with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and methoxypropan-2-yl group. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways include nucleophilic substitution, where the bromine atoms are replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(2-methoxypropan-2-yl)benzene: Similar structure but lacks the additional bromine atom.
4-Bromophenyl methyl sulfone: Contains a sulfone group instead of the methoxypropan-2-yl group.
1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of the methoxypropan-2-yl group.
Uniqueness
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is unique due to the presence of two bromine atoms and the methoxypropan-2-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H16Br2O2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
AHOLLJAGCGEJNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OC(CBr)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


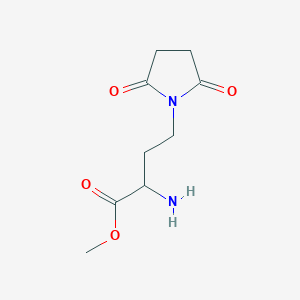
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
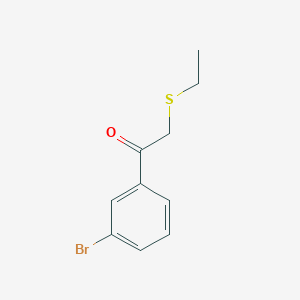
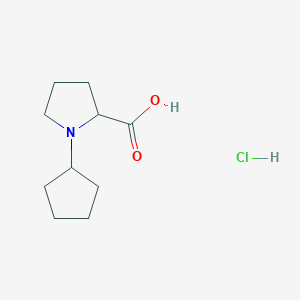
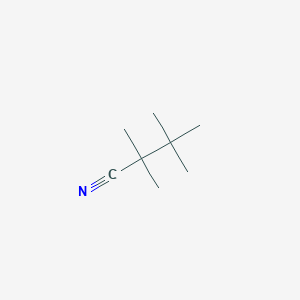
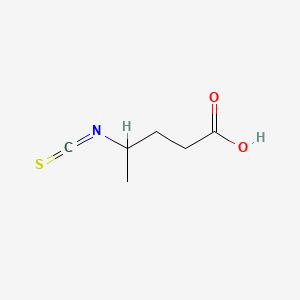
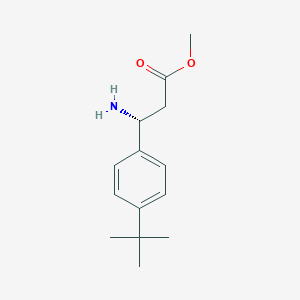

![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

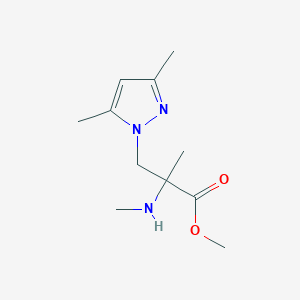
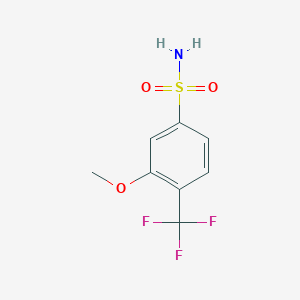
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
